molecular formula C12H10O4 B2969419 3-(Phenoxymethyl)furan-2-carboxylic acid CAS No. 923129-70-8

3-(Phenoxymethyl)furan-2-carboxylic acid

Cat. No.: B2969419
CAS No.: 923129-70-8
M. Wt: 218.208
InChI Key: UQQKIERSVLJVCW-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)furan-2-carboxylic acid is a versatile chemical compound with the molecular formula C({12})H({10})O(_{4}). It is known for its unique structure, which includes a furan ring substituted with a phenoxymethyl group and a carboxylic acid group. This compound is used in various scientific research applications, including drug synthesis, organic synthesis, and material science.

Scientific Research Applications

3-(Phenoxymethyl)furan-2-carboxylic acid is employed in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Safety and Hazards

The safety information available indicates that 3-(Phenoxymethyl)furan-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions of 3-(Phenoxymethyl)furan-2-carboxylic acid research are promising. The compound is part of the furan platform chemicals, which are directly available from biomass . These chemicals have a wide range of potential applications, from fuels to plastics . The switch from traditional resources such as crude oil to biomass is already taking place in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 3-(Phenoxymethyl)furan-2-methanol.

    Substitution: Various substituted furan-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenoxymethyl)furan-2-methanol: A reduced form of 3-(Phenoxymethyl)furan-2-carboxylic acid.

    5-(Phenoxymethyl)furan-2-carboxylic acid: A positional isomer with the phenoxymethyl group at the 5-position instead of the 3-position.

    3-(Phenoxymethyl)thiophene-2-carboxylic acid: A sulfur analog with a thiophene ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenoxymethyl group and a carboxylic acid group on the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(phenoxymethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQKIERSVLJVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(OC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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